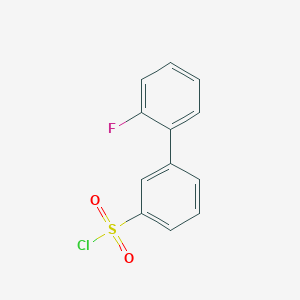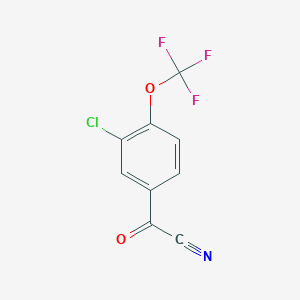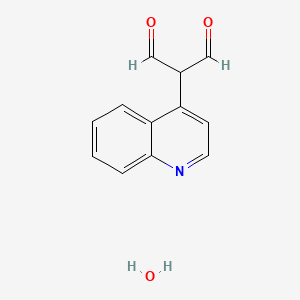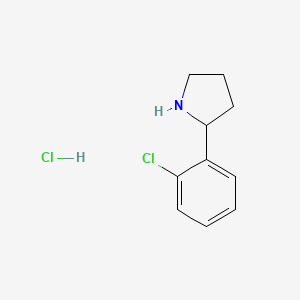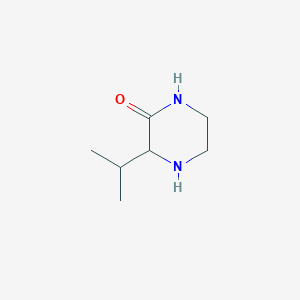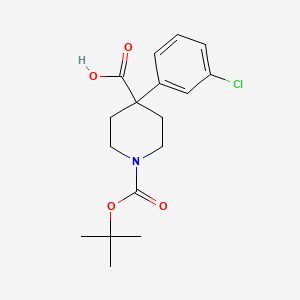
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid
概要
説明
Synthesis Analysis
Piperidones, such as 1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common structural element in many alkaloids and pharmaceuticals . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, and the 3-chlorophenyl group is a common substituent in medicinal chemistry .科学的研究の応用
Asymmetric Synthesis
Researchers have developed methods for the asymmetric synthesis of piperidine derivatives, which are valuable intermediates in the production of pharmaceuticals and bioactive compounds. For instance, the asymmetric syntheses of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues from L-aspartic acid beta-tert-butyl ester highlight the utility of this compound in creating stereochemically complex structures (Xue et al., 2002).
Peptide Chemistry
In peptide chemistry, the compound has been used to create dipeptides with specific conformational properties. For example, the synthesis of a pipecolic acid (Pip)-containing dipeptide demonstrates its role in designing peptides with desired spatial arrangements, which can influence biological activity (Didierjean et al., 2002).
Materials Science
The compound also finds applications in materials science, particularly in the synthesis of polyamides with specific properties. A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates its utility in creating polymers with high thermal stability and solubility in various solvents (Hsiao et al., 2000).
Radiolabeling Studies
Moreover, the compound has been explored in basic studies for mixed ligand tricarbonyl complexes, showcasing its potential in radiolabeling techniques for bioactive molecules. This application is crucial for diagnostic and therapeutic purposes in nuclear medicine (Mundwiler et al., 2004).
Organic Synthesis
In organic synthesis, methods have been developed for the preparation of orthogonally protected amino acids, which are important intermediates in the synthesis of complex molecules. The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids from beta-amino acids showcases the flexibility of this compound in synthesizing structurally diverse and functionally rich molecules (Czajgucki et al., 2003).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of bioactivities demonstrated by piperidone derivatives , there may be potential for the development of new pharmaceuticals based on this structure.
特性
IUPAC Name |
4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKDJGMAAWEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662903 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
CAS RN |
1001124-90-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

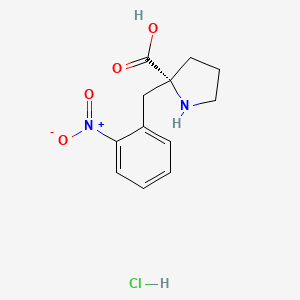


![3,7,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1500094.png)

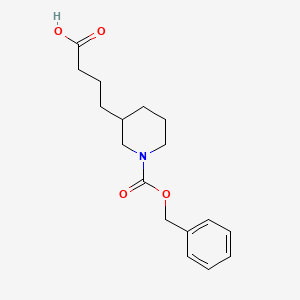
![1-[2-Amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500098.png)
![1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500101.png)
